Ethyl 2-bromo-6-cyano-3-nitrophenylacetate
Overview
Description
Ethyl 2-bromo-6-cyano-3-nitrophenylacetate, also known as bromoxynil ethyl ester, is a synthetic herbicide. It is widely used in agricultural and horticultural industries to control weed growth. The compound has a molecular formula of C11H9BrN2O4 and a molecular weight of 313.1 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-bromo-6-cyano-3-nitrophenylacetate typically involves the bromination of ethyl phenylacetate followed by nitration and cyanation. The reaction conditions often require the use of bromine, nitric acid, and cyanide sources under controlled temperatures and pressures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under specific conditions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and distillation .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-6-cyano-3-nitrophenylacetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding acid.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of various substituted phenylacetates.
Reduction: Formation of 2-amino-6-cyano-3-nitrophenylacetate.
Hydrolysis: Formation of 2-bromo-6-cyano-3-nitrophenylacetic acid.
Scientific Research Applications
Ethyl 2-bromo-6-cyano-3-nitrophenylacetate is used in various scientific research applications:
Chemistry: As a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its effects on plant growth and development.
Medicine: Investigated for potential therapeutic properties.
Industry: Used in the formulation of herbicides and pesticides.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-bromo-4-cyano-3-nitrophenylacetate
- Ethyl 2-chloro-6-cyano-3-nitrophenylacetate
- Ethyl 2-bromo-6-cyano-4-nitrophenylacetate
Uniqueness
Ethyl 2-bromo-6-cyano-3-nitrophenylacetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine, cyano, and nitro groups make it a versatile intermediate in organic synthesis and a potent herbicide.
Properties
IUPAC Name |
ethyl 2-(2-bromo-6-cyano-3-nitrophenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O4/c1-2-18-10(15)5-8-7(6-13)3-4-9(11(8)12)14(16)17/h3-4H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDZHBHMMZPVVMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=CC(=C1Br)[N+](=O)[O-])C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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